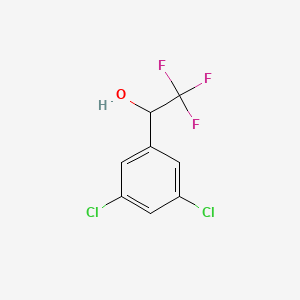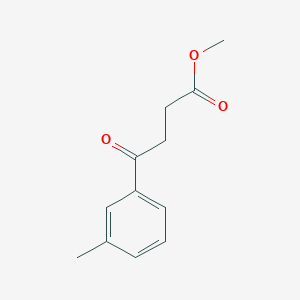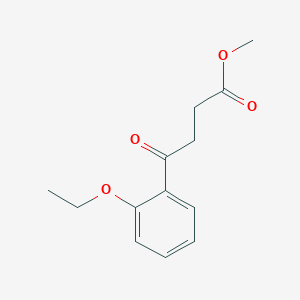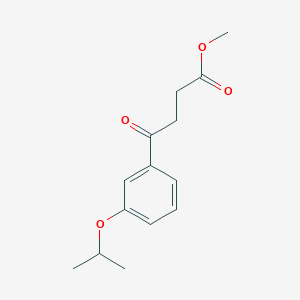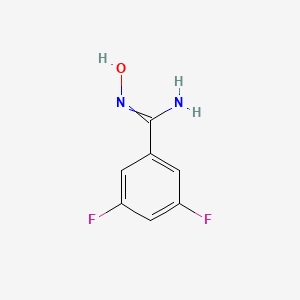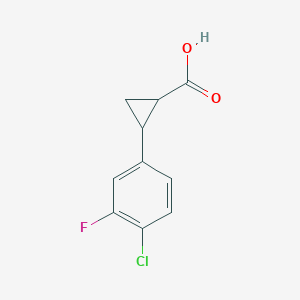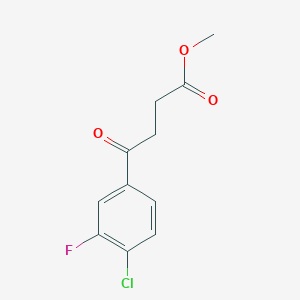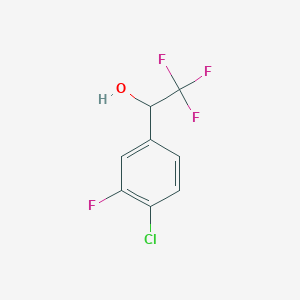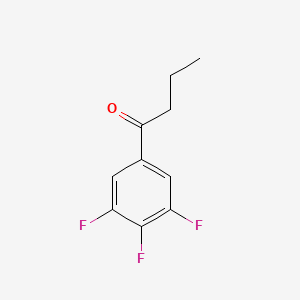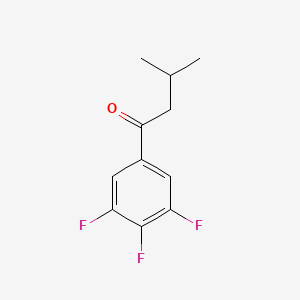
3',4',5'-Trifluoro-2-methylpropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3',4',5'-Trifluoro-2-methylpropiophenone is a fluorinated aromatic ketone, characterized by the presence of three fluorine atoms and a methyl group on the propiophenone backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3',4',5'-Trifluoro-2-methylpropiophenone typically involves the fluorination of propiophenone. One common method is the electrophilic aromatic substitution reaction, where propiophenone is treated with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. The use of greener fluorinating agents and solvent-free conditions is also being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 3',4',5'-Trifluoro-2-methylpropiophenone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Trifluoromethylbenzoic acid
Reduction: Trifluoromethylbenzyl alcohol or trifluoromethylbenzylamine
Substitution: Various substituted trifluoromethylbenzenes
Scientific Research Applications
3',4',5'-Trifluoro-2-methylpropiophenone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated compounds in biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
3',4',5'-Trifluoro-2-methylpropiophenone is similar to other fluorinated aromatic ketones, such as 2,4,6-trifluorobenzophenone and 2,3,5-trifluoropropiophenone. its unique combination of fluorine atoms and methyl group gives it distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other compounds may not be as effective.
Comparison with Similar Compounds
2,4,6-Trifluorobenzophenone
2,3,5-Trifluoropropiophenone
3,4,5-Trifluorobenzaldehyde
2,3,4,5-Tetrafluoropropiophenone
Properties
IUPAC Name |
2-methyl-1-(3,4,5-trifluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-5(2)10(14)6-3-7(11)9(13)8(12)4-6/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWUQTAVWPFJKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC(=C(C(=C1)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

